

# Discovery and Synthesis of a Selective Covalent FGFR4 Inhibitor: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated. This technical guide provides a comprehensive overview of the discovery and synthesis of a potent and selective covalent inhibitor of FGFR4, a 2-amino-6,8-dimethyl-pyrido[2,3-d]pyrimidin-7(8H)-one derivative. This inhibitor, referred to herein as **Fgfr4-IN-20** (based on the detailed characterization of "compound 1" in cited literature), achieves its selectivity by irreversibly binding to a unique cysteine residue (Cys552) in the kinase domain of FGFR4. This document details the synthetic route, biological activity, pharmacokinetic profile, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers in the field of targeted cancer therapy.

### Introduction to FGFR4 as a Therapeutic Target

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in various physiological processes, including cell growth, differentiation, and metabolism.[1][2] Dysregulation of FGFR signaling, often through gene amplification, mutations, or ligand overexpression, is implicated in the pathogenesis of numerous cancers.[2][3] FGFR4, in particular, is a key driver in a subset of HCCs where its ligand, FGF19, is overexpressed.[4] The activation of the FGF19-FGFR4 pathway promotes



tumor cell proliferation and survival, making FGFR4 an attractive target for therapeutic intervention.[4]

A key structural feature that distinguishes FGFR4 from other family members is the presence of a unique cysteine residue (Cys552) within its ATP-binding pocket.[1] This non-conserved cysteine provides an opportunity for the design of selective covalent inhibitors that can form an irreversible bond, leading to enhanced potency and prolonged target engagement. **Fgfr4-IN-20** was developed based on this strategy, demonstrating high selectivity and potent anti-tumor activity in preclinical models.[1]

## **Discovery of Fgfr4-IN-20**

The discovery of **Fgfr4-IN-20** stemmed from a structure-based drug design approach aimed at identifying selective covalent inhibitors of FGFR4. The core scaffold, a 2-amino-6,8-dimethyl-pyrido[2,3-d]pyrimidin-7(8H)-one, was optimized for potent and selective inhibition of FGFR4 signaling.[1] The key innovation was the incorporation of a reactive group that specifically targets Cys552, thereby achieving high selectivity over other FGFR isoforms which possess a tyrosine at the equivalent position.[1]

## Synthesis of Fgfr4-IN-20

The synthesis of **Fgfr4-IN-20** is a multi-step process. A general synthetic scheme is outlined below, based on the synthesis of analogous pyrido[2,3-d]pyrimidin-7(8H)-ones.[5][6][7][8][9]

#### **Experimental Protocol: Synthesis**

A detailed, step-by-step protocol for the synthesis of a key intermediate and the final compound is provided below.

Step 1: Synthesis of the Aldehyde Intermediate (12)

- Methylamine Displacement: A solution of chloropyrimidine (11) is treated with methylamine.
  The reaction proceeds to displace the chloride, yielding the methylamine adduct in quantitative yield.[1]
- Reduction and Oxidation: The resulting methylamine adduct is subjected to reduction with lithium aluminum hydride (LiAlH4), followed by oxidation with manganese dioxide (MnO2).



This two-step process affords the aldehyde intermediate (12) in a 40% overall yield.[1]

#### Step 2: Condensation and Cyclization

• Thermal Condensation: The aldehyde (12) is thermally condensed with a suitable amine partner (13) in the presence of potassium carbonate (K2CO3). This reaction provides the cyclized product (14) in 63% yield.[1]

#### Step 3: Final Modification

 Oxidation and Chlorination: The intermediate (14) undergoes simultaneous oxidation and chlorination with sulfuryl chloride (SO2Cl2) to yield the final product, Fgfr4-IN-20 (compound 1).[1]

# **Biological Activity and Selectivity**

**Fgfr4-IN-20** exhibits potent and selective inhibition of FGFR4. Its biological activity has been characterized through a series of in vitro and in vivo assays.

#### In Vitro Kinase and Cell-Based Assays

The inhibitory activity of **Fgfr4-IN-20** was assessed using both enzymatic and cell-based assays. The compound demonstrated potent inhibition of FGFR4 phosphorylation.[1]

Table 1: In Vitro Inhibitory Activity of Fgfr4-IN-20

Assay Type	Target	IC50 (nM)	Reference
pFGFR4 Cellular Assay	FGFR4	9	[1]
pFGFR2 Cellular Assay	FGFR2	>1000	[1]

Data presented for "compound 1" in the source.



# Experimental Protocol: pFGFR4 Inhibition Assay in Huh7 Cells

- Cell Culture: Human hepatocellular carcinoma Huh7 cells, which endogenously express
  FGFR4, are cultured in appropriate media.[10][11][12][13][14]
- Compound Treatment: Cells are treated with varying concentrations of Fgfr4-IN-20 for a specified period.
- Cell Lysis and Protein Quantification: After treatment, cells are lysed, and total protein concentration is determined.
- Western Blot Analysis: Equal amounts of protein are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated FGFR4 (pFGFR4) and total FGFR4.[10]
- Detection and Quantification: Following incubation with secondary antibodies, the protein bands are visualized and quantified to determine the extent of pFGFR4 inhibition.[10] The IC50 value is calculated from the dose-response curve.

### **Selectivity Profile**

A key feature of **Fgfr4-IN-20** is its high selectivity for FGFR4 over other FGFR family members. This selectivity is attributed to the covalent interaction with the unique Cys552 residue in FGFR4.[1] The IC50 for FGFR2, used as a surrogate for FGFR1-3, was found to be over 100-fold higher than that for FGFR4.[1]

### **Pharmacokinetic Profile**

The pharmacokinetic properties of **Fgfr4-IN-20** were evaluated in multiple species to assess its drug-like properties.

Table 2: Pharmacokinetic Parameters of **Fgfr4-IN-20** in Different Species



Species	Cmax (ng/mL)	Clearance (mL/min/kg)	Oral Bioavailability (%)	Reference
Mouse	High	Low	20	[1]
Rat	High	Low	12	[1]
Cynomolgus Monkey	High	Low	27	[1][4][15][16]

Data presented for "compound 1" in the source.

#### **Experimental Protocol: Pharmacokinetic Analysis**

- Animal Dosing: The compound is administered orally to mice, rats, and cynomolgus monkeys at a defined dose.[1]
- Blood Sampling: Blood samples are collected at various time points post-dosing.
- Plasma Preparation and Compound Extraction: Plasma is separated from the blood samples, and the compound is extracted.
- LC-MS/MS Analysis: The concentration of **Fgfr4-IN-20** in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters such as Cmax, clearance, and oral bioavailability are calculated from the plasma concentration-time profiles.

## **In Vivo Efficacy**

The anti-tumor efficacy of **Fgfr4-IN-20** was demonstrated in preclinical models of hepatocellular carcinoma.

## **Target Occupancy and Pharmacodynamics**

In vivo studies in tumor-bearing mice showed a strong correlation between **Fgfr4-IN-20** exposure, target occupancy (covalent binding to FGFR4), and inhibition of pFGFR4 signaling. [1]



# Experimental Protocol: In Vivo FGFR4 Target Occupancy Study

- Tumor Model: An orthotopic or subcutaneous tumor model is established using a suitable
  HCC cell line (e.g., Huh7) in immunocompromised mice.[17][18][19]
- Compound Administration: Mice with established tumors are treated with a single oral dose of Fgfr4-IN-20 at various dose levels.[1]
- Tumor and Plasma Collection: At different time points after dosing, tumor and plasma samples are collected.
- Analysis of Target Occupancy: The degree of target occupancy in the tumor tissue is determined by measuring the ratio of unbound to total FGFR4.[1]
- Analysis of pFGFR4 Inhibition: The inhibition of pFGFR4 signaling in the tumor is measured using a suitable assay, such as a Mesoscale Discovery (MSD) assay.[1]

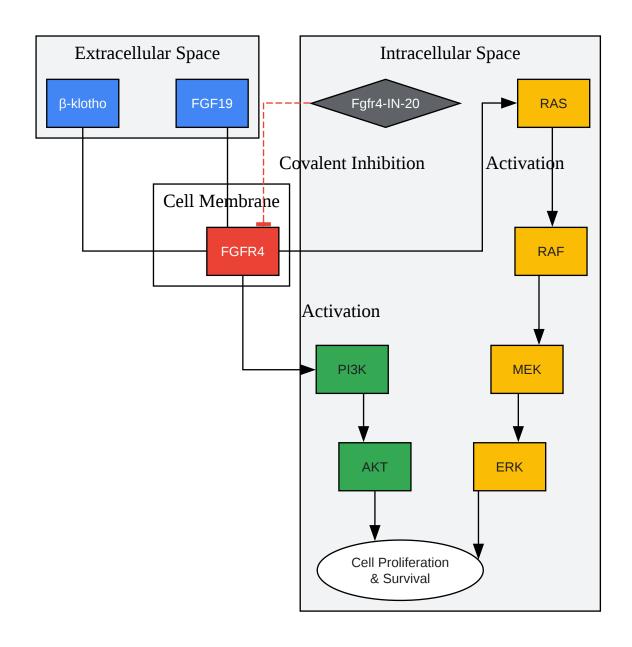
### **Anti-Tumor Activity in HCC Models**

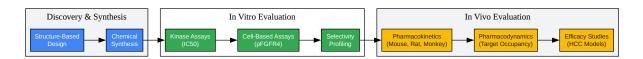
Oral administration of **Fgfr4-IN-20** resulted in significant and sustained tumor regression in both orthotopic and sorafenib-resistant HCC patient-derived xenograft (PDX) models.[1]

# Signaling Pathways and Visualizations FGFR4 Signaling Pathway

FGFR4 activation by its ligand FGF19, in the presence of the co-receptor β-klotho (KLB), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[1][2] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[2]







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